An In-depth Technical Guide to N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide: Properties and Characteristics
An In-depth Technical Guide to N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a key chemical intermediate primarily recognized for its crucial role in the synthesis of bicalutamide, a non-steroidal anti-androgen medication widely used in the treatment of prostate cancer.[1][2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical characterization of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, offering valuable insights for researchers and professionals in the fields of medicinal chemistry and drug development. Understanding the characteristics of this precursor is essential for the efficient and controlled synthesis of bicalutamide and related pharmaceutical compounds.
Chemical Identity and Physicochemical Properties
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a substituted acetamide with the chemical formula C₁₀H₇F₃N₂O.[3] The presence of a trifluoromethyl group and a cyano group on the phenyl ring significantly influences its chemical reactivity and physical properties.[4]
Table 1: Physicochemical Properties of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
| Property | Value | Source(s) |
| CAS Number | 97760-99-1 | [3] |
| Molecular Formula | C₁₀H₇F₃N₂O | [3] |
| Molecular Weight | 228.17 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 170 °C | [5] |
| Boiling Point (Predicted) | 381.4±42.0 °C | [5] |
| Density (Predicted) | 1.34±0.1 g/cm³ | [5] |
| pKa (Predicted) | 13.55±0.70 | [5] |
| Purity | ≥95% | [3] |
Solubility: The compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[6]
Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide
The primary synthetic route to N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide involves the acylation of 4-amino-2-(trifluoromethyl)benzonitrile. This reaction is a standard procedure in organic synthesis, typically employing an acetylating agent such as acetic anhydride or acetyl chloride.[7]
Experimental Protocol: Acetylation of 4-amino-2-(trifluoromethyl)benzonitrile
This protocol describes a general method for the N-acetylation of an aromatic amine, which can be adapted for the synthesis of the target compound.
Materials:
-
4-amino-2-(trifluoromethyl)benzonitrile
-
Acetic anhydride[8]
-
Water[8]
-
Mechanical stirrer[8]
-
Erlenmeyer flask[8]
-
Büchner funnel[8]
-
Refrigerator[8]
Procedure:
-
In a suitably sized Erlenmeyer flask equipped with a mechanical stirrer, dissolve 1 mole equivalent of 4-amino-2-(trifluoromethyl)benzonitrile in a minimal amount of a suitable solvent (e.g., water, if solubility allows, or an inert organic solvent).[8]
-
With vigorous stirring, add 2 mole equivalents of acetic anhydride to the solution in one portion. The reaction is exothermic, and the temperature of the solution will increase.[8]
-
Continue to stir the mixture vigorously for 15-20 minutes. During this time, the product, N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide, may begin to crystallize out of the solution.[8]
-
To ensure complete crystallization, place the reaction flask in a refrigerator (5-7°C) overnight.[8]
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.[8]
-
Wash the collected crystals with a small amount of ice-cold water to remove any unreacted starting materials and byproducts.[8]
-
Dry the purified product at 100-110°C to a constant weight.[8]
-
The filtrate and washings can be combined and concentrated under reduced pressure to potentially recover a second crop of the product.[8]
Causality Behind Experimental Choices:
-
Acetic Anhydride: Acetic anhydride is a preferred acetylating agent due to its ready availability, lower cost, and higher stability compared to acetyl chloride, which can lead to fewer side reactions.[7]
-
Vigorous Stirring: Ensures proper mixing of the reactants, facilitating a complete and efficient reaction.
-
Cooling and Crystallization: The lower temperature reduces the solubility of the product, promoting its precipitation from the solution and leading to a higher yield of the crystalline solid.
-
Washing with Ice-Cold Water: This step is crucial for removing water-soluble impurities without significantly dissolving the desired product, thereby enhancing its purity.
Synthesis Pathway Diagram
Caption: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide.
Role in Bicalutamide Synthesis
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a pivotal intermediate in the multi-step synthesis of Bicalutamide. While the acetamide itself is not the direct precursor that undergoes the key bond-forming reactions to create the final drug structure, it is a protected form of the aniline starting material. The synthesis of Bicalutamide involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation and subsequent reactions.[9] The acetylation to form N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide can be a strategic step in the overall synthetic route, potentially for purification or to modulate reactivity in subsequent steps.
Mechanism of Action and Biological Activity
As a precursor to Bicalutamide, the primary biological relevance of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide lies in its structural contribution to the final active pharmaceutical ingredient. Bicalutamide functions as a potent and selective competitive antagonist of the androgen receptor (AR).[2][10] It binds to the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[2] This blockade of the AR leads to the inhibition of androgen-dependent gene transcription and cellular proliferation, which is the therapeutic mechanism in prostate cancer.[9][11]
There is currently no evidence to suggest that N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide itself possesses significant intrinsic biological activity as an androgen receptor antagonist. Its role is primarily that of a chemical building block.
Bicalutamide Mechanism of Action
Caption: Bicalutamide's competitive antagonism of the androgen receptor.
Analytical Characterization
Accurate analytical characterization is paramount for confirming the identity and purity of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide. The following are key analytical techniques and expected data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, as well as the aromatic protons on the substituted phenyl ring. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern. Approximate chemical shifts can be predicted based on substituent effects.[12][13][14]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the acetamide group, the methyl carbon, the nitrile carbon, the trifluoromethyl carbon, and the aromatic carbons.[15][16][17]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of 228.17.[18][19][20]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching vibrations of the secondary amide.
-
C=O stretching of the amide carbonyl group.
-
C≡N stretching of the nitrile group.
-
C-F stretching vibrations of the trifluoromethyl group.
Safety and Handling
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Statements: [3]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[24]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.
-
P262: Do not get in eyes, on skin, or on clothing.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P402 + P404: Store in a dry place. Store in a closed container.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[25]
-
Skin Protection: Wear protective gloves and impervious clothing.[25]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[25]
Handling and Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[24]
Conclusion
N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide is a fundamentally important intermediate in the synthesis of the life-saving anti-cancer drug, Bicalutamide. Its synthesis via the acylation of 4-amino-2-(trifluoromethyl)benzonitrile is a straightforward yet critical step in the overall manufacturing process. A thorough understanding of its physicochemical properties, analytical characteristics, and safe handling procedures, as outlined in this guide, is essential for any researcher or drug development professional working with this compound. While it does not appear to have significant intrinsic biological activity, its role as a key building block underscores its importance in the pharmaceutical industry.
References
- 1. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide | 97760-99-1 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-(4-Cyano-3-(trifluoromethyl)phenyl)acetamide , 95% , 97760-99-1 - CookeChem [cookechem.com]
- 6. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide CAS#: 24522-30-3 [m.chemicalbook.com]
- 7. air.unimi.it [air.unimi.it]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 11. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.pdx.edu [web.pdx.edu]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. chemistryconnected.com [chemistryconnected.com]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. spectrabase.com [spectrabase.com]
- 18. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | CID 3823803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Acetamide, N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]- [webbook.nist.gov]
- 21. Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}-2,2,2-trifluoroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. uanlch.vscht.cz [uanlch.vscht.cz]
- 23. m.youtube.com [m.youtube.com]
- 24. aksci.com [aksci.com]
- 25. echemi.com [echemi.com]
![Overall reaction scheme for the synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]acetamide](https://i.imgur.com/8G03o1H.png)
